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Compound of Interest

Compound Name: tert-Butyl 2-bromonicotinate

Cat. No.: B064581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the realm of pharmaceutical development,

the precise identification of isomeric products is paramount. The substitution pattern on an

aromatic ring can dramatically alter a compound's biological activity and pharmacokinetic

properties. This guide provides a detailed spectroscopic comparison of three key isomers of

tert-butyl bromonicotinate: tert-butyl 2-bromonicotinate, tert-butyl 6-bromonicotinate, and tert-

butyl 2-bromoisonicotinate. Through a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS) data, we delineate the distinguishing features

of each isomer, offering a robust framework for their unambiguous identification.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three isomers. Predicted

values, based on analogous compounds and established spectroscopic principles, are

indicated with an asterisk (*).

Table 1: ¹H NMR Spectroscopic Data (Predicted, CDCl₃)
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Compound
δ (ppm) of Pyridine Ring
Protons

δ (ppm) of tert-Butyl
Protons

tert-Butyl 2-bromonicotinate
H4: ~7.3-7.4 (dd), H5: ~8.1-8.2

(dd), H6: ~8.6-8.7 (dd)
~1.6 (s, 9H)

tert-Butyl 6-bromonicotinate
H2: ~8.9-9.0 (d), H4: ~7.9-8.0

(d), H5: ~7.3-7.4 (dd)
~1.6 (s, 9H)

tert-Butyl 2-bromoisonicotinate
H3: ~7.8-7.9 (d), H5: ~7.6-7.7

(dd), H6: ~8.5-8.6 (d)
~1.6 (s, 9H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted, CDCl₃)

Compound
δ (ppm) of Pyridine Ring
Carbons

δ (ppm) of Ester and tert-
Butyl Carbons

tert-Butyl 2-bromonicotinate

C2 (C-Br): ~142, C3 (C-

CO₂tBu): ~128, C4: ~127, C5:

~139, C6: ~152

C=O: ~164, C(CH₃)₃: ~82,

C(CH₃)₃: ~28

tert-Butyl 6-bromonicotinate

C2: ~153, C3 (C-CO₂tBu):

~125, C4: ~139, C5: ~128, C6

(C-Br): ~140

C=O: ~164, C(CH₃)₃: ~82,

C(CH₃)₃: ~28

tert-Butyl 2-bromoisonicotinate

C2 (C-Br): ~145, C3: ~122, C4

(C-CO₂tBu): ~140, C5: ~121,

C6: ~150

C=O: ~163, C(CH₃)₃: ~83,

C(CH₃)₃: ~28

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

Compound ν (cm⁻¹) C=O Stretch
ν (cm⁻¹) Aromatic C-Br
Stretch

tert-Butyl 2-bromonicotinate ~1725-1735 ~1020-1060

tert-Butyl 6-bromonicotinate ~1725-1735 ~1020-1060

tert-Butyl 2-bromoisonicotinate ~1725-1735 ~1020-1060
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Table 4: Mass Spectrometry (MS) Data (Predicted)

Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

tert-Butyl 2-bromonicotinate 257/259 (M⁺, M⁺+2)

201/203 ([M-C₄H₈]⁺), 184/186

([M-C₄H₉O]⁺), 156/158 ([M-

C₄H₉O₂]⁺), 57 ([C₄H₉]⁺)

tert-Butyl 6-bromonicotinate 257/259 (M⁺, M⁺+2)

201/203 ([M-C₄H₈]⁺), 184/186

([M-C₄H₉O]⁺), 156/158 ([M-

C₄H₉O₂]⁺), 57 ([C₄H₉]⁺)

tert-Butyl 2-bromoisonicotinate 257/259 (M⁺, M⁺+2)

201/203 ([M-C₄H₈]⁺), 184/186

([M-C₄H₉O]⁺), 156/158 ([M-

C₄H₉O₂]⁺), 57 ([C₄H₉]⁺)

Distinguishing Isomers: A Spectroscopic Workflow
The following diagram illustrates the logical workflow for differentiating the three isomers based

on their key spectroscopic features.
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Workflow for Isomer Differentiation

¹H NMR Analysis Mass Spectrometry Analysis IR Spectroscopy Analysis

Sample Mixture of
tert-Butyl Bromonicotinate Isomers

¹H NMR Spectroscopy Mass Spectrometry IR Spectroscopy

Three Aromatic Protons
One Singlet (9H) for tert-Butyl

Molecular Ion Peak at m/z 257/259
(Isotopic pattern for Bromine)

Strong C=O Stretch
(~1730 cm⁻¹)

C-Br Stretch in
Fingerprint Region

Analyze Splitting Pattern of
Aromatic Protons

tert-Butyl 2-bromonicotinate
(Distinct dd, dd, dd pattern)

H4, H5, H6 coupling

tert-Butyl 6-bromonicotinate
(Distinct d, d, dd pattern)

H2, H4, H5 coupling

tert-Butyl 2-bromoisonicotinate
(Distinct d, dd, d pattern)

H3, H5, H6 coupling

Analyze Fragmentation Pattern

Loss of Isobutylene (m/z 56)
Leads to Bromonicotinic Acid Ion

Prominent tert-Butyl Cation
(m/z 57)

Click to download full resolution via product page

Caption: Workflow for the spectroscopic differentiation of tert-butyl bromonicotinate isomers.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the sample was dissolved in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition: Standard single-pulse experiments were performed with a spectral

width of -2 to 12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds,

and 16 to 64 scans.

¹³C NMR Acquisition: Proton-decoupled single-pulse experiments were conducted with a

spectral width of 0 to 220 ppm, a relaxation delay of 2 seconds, and 1024 or more scans to

achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the neat liquid sample was prepared between two sodium

chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition: Spectra were recorded in the range of 4000 to 400 cm⁻¹ with a resolution

of 4 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source coupled to a

gas chromatograph (GC-MS) or a high-resolution mass spectrometer (HRMS) with an

electrospray ionization (ESI) source.

GC-MS (EI) Analysis: The sample was introduced via a GC column into the EI source. Mass

spectra were acquired over a mass range of m/z 40-400.

HRMS (ESI) Analysis: The sample was dissolved in a suitable solvent (e.g.,

acetonitrile/water) and infused into the ESI source. High-resolution mass spectra were

obtained to confirm the elemental composition.
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Interpretation and Comparison of Spectroscopic
Data
¹H NMR Spectroscopy: The most definitive technique for distinguishing these isomers is ¹H

NMR spectroscopy, primarily due to the distinct chemical shifts and coupling patterns of the

protons on the pyridine ring.

tert-Butyl 2-bromonicotinate: The three aromatic protons will appear as distinct doublets of

doublets (dd) due to their coupling with each other. The proton at the 6-position is expected

to be the most deshielded (highest ppm value) due to its proximity to the electronegative

nitrogen atom.

tert-Butyl 6-bromonicotinate: This isomer will show a different splitting pattern. The proton at

the 2-position, being adjacent to the nitrogen, will be significantly downfield and will appear

as a doublet. The protons at the 4 and 5-positions will also exhibit their characteristic

couplings.

tert-Butyl 2-bromoisonicotinate: The symmetry of the isonicotinate ring is broken by the

bromo substituent, leading to three distinct signals for the aromatic protons. The proton at

the 6-position, adjacent to the nitrogen, will be the most downfield.

In all three isomers, the tert-butyl group will present as a sharp singlet integrating to nine

protons, typically in the range of 1.5-1.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectra will show six signals for the pyridine ring carbons

and three signals for the tert-butyl ester group. The chemical shift of the carbon directly

attached to the bromine atom (C-Br) will be a key indicator. In tert-butyl 2-bromonicotinate
and tert-butyl 2-bromoisonicotinate, this will be the C2 carbon, while in tert-butyl 6-

bromonicotinate, it will be the C6 carbon. The chemical shifts of the other ring carbons will also

vary depending on the substitution pattern. The carbonyl carbon of the ester will appear around

163-165 ppm, the quaternary carbon of the tert-butyl group around 82-83 ppm, and the methyl

carbons of the tert-butyl group around 28 ppm.

Infrared (IR) Spectroscopy: While IR spectroscopy is less definitive for distinguishing between

these isomers, it provides valuable information about the functional groups present. All three

isomers will exhibit a strong absorption band for the carbonyl (C=O) stretch of the ester group
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in the region of 1725-1735 cm⁻¹.[1] The presence of the aromatic C-Br bond will give rise to a

characteristic absorption in the fingerprint region, typically between 1020 and 1060 cm⁻¹. Other

bands corresponding to C-H and C-N stretching and bending vibrations of the substituted

pyridine ring will also be present.

Mass Spectrometry: Mass spectrometry will show the molecular ion peaks for all three isomers

at m/z 257 and 259, with a characteristic ~1:1 ratio due to the presence of the two naturally

occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).[2] The fragmentation patterns will be similar and

dominated by two key processes:

The loss of isobutylene (56 Da) from the tert-butyl ester group via a McLafferty-type

rearrangement, resulting in an ion corresponding to the bromonicotinic or bromoisonicotinic

acid.

The formation of a stable tert-butyl cation at m/z 57, which is often the base peak in the

spectrum.[2]

While the overall fragmentation pattern may not be sufficient to distinguish the isomers on its

own, it serves as a confirmation of the molecular weight and the presence of the tert-butyl ester

and bromo-substituents.

Conclusion
The unambiguous identification of tert-butyl 2-bromonicotinate isomers is crucial for synthetic

and medicinal chemistry applications. This guide demonstrates that a combination of

spectroscopic techniques, with a particular emphasis on the detailed analysis of ¹H NMR

chemical shifts and coupling patterns, provides a reliable method for their differentiation. While

IR and MS provide valuable confirmatory data regarding functional groups and molecular

weight, NMR spectroscopy remains the most powerful tool for elucidating the precise

substitution pattern on the pyridine ring. The provided data and workflow serve as a practical

resource for researchers in the field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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